molecular formula C12H14N4O B5629677 1-(1-piperidinylcarbonyl)-1H-benzotriazole

1-(1-piperidinylcarbonyl)-1H-benzotriazole

Cat. No.: B5629677
M. Wt: 230.27 g/mol
InChI Key: FGYPMAAKTFWOMX-UHFFFAOYSA-N
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Description

1-(1-piperidinylcarbonyl)-1H-benzotriazole is a chemical compound that features a benzotriazole ring substituted with a piperidinylcarbonyl group. Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The piperidine moiety is a common structural motif in many biologically active compounds, contributing to the compound’s potential utility in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-piperidinylcarbonyl)-1H-benzotriazole typically involves the reaction of benzotriazole with piperidine and a suitable carbonylating agent. One common method is the reaction of benzotriazole with piperidine in the presence of phosgene or triphosgene as the carbonylating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

1-(1-piperidinylcarbonyl)-1H-benzotriazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-piperidinylcarbonyl)-1H-benzotriazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1-piperidinylcarbonyl)-1H-benzotriazole involves its interaction with specific molecular targets and pathways. The piperidine moiety can interact with various enzymes and receptors, modulating their activity. The benzotriazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition or activation of specific biological pathways, contributing to the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-piperidinylcarbonyl)-1H-benzimidazole
  • 1-(1-piperidinylcarbonyl)-1H-indazole
  • 1-(1-piperidinylcarbonyl)-1H-pyrazole

Uniqueness

1-(1-piperidinylcarbonyl)-1H-benzotriazole is unique due to the presence of both the benzotriazole ring and the piperidinylcarbonyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, offering unique advantages in specific research and industrial contexts .

Properties

IUPAC Name

benzotriazol-1-yl(piperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c17-12(15-8-4-1-5-9-15)16-11-7-3-2-6-10(11)13-14-16/h2-3,6-7H,1,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYPMAAKTFWOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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